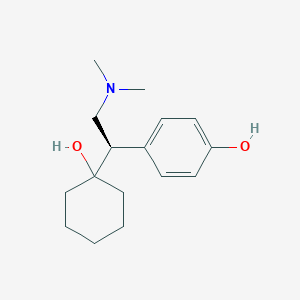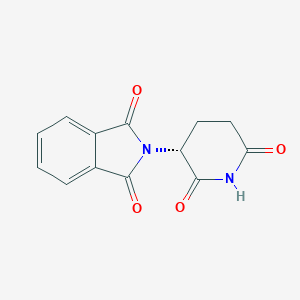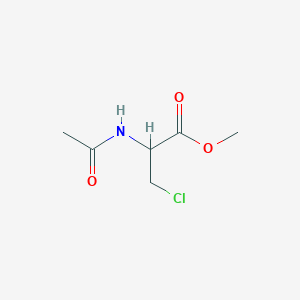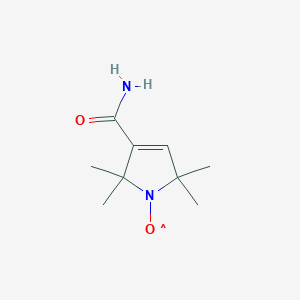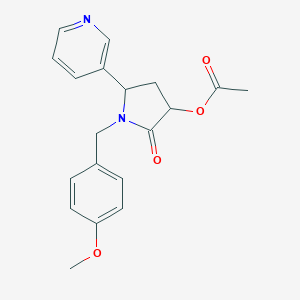
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate
描述
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate is a chemical reagent used in various biochemical research and synthesis processes. Its unique chemical structure and properties enable it to participate in a wide range of chemical reactions, particularly in protein and peptide chemistry, where it serves as a cross-linking agent or for the modification of sulfhydryl groups.
Synthesis Analysis
The synthesis of related compounds involves the reaction of succinimide with various aliphatic or aromatic groups to introduce the succinimidyl moiety, which is crucial for its activity as a cross-linker or modifying agent. For example, the synthesis of [35S]dithiobis(succinimidyl propionate), a compound with similar functional groups, demonstrates the use of succinimide derivatives in creating cleavable cross-linkers for protein studies (Lomant & Fairbanks, 1976).
Molecular Structure Analysis
The molecular structure of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate and its derivatives is characterized by the presence of succinimidyl esters, which are reactive towards amine groups in biomolecules. This reactivity is crucial for its application in bioconjugation and cross-linking reactions. The specific arrangement of its functional groups enables selective reactions with targeted molecules in biological systems.
Chemical Reactions and Properties
This compound participates in amine acylation and thiol-modification reactions. The succinimidyl group reacts with free amine groups in proteins, facilitating the formation of stable amide bonds. Additionally, its methanethiosulfonate moiety allows for selective modification of thiol groups, often reversible under certain conditions, which is valuable in creating cleavable linkages or probes in protein studies (Carlsson, Drevin, & Axén, 1978).
科学研究应用
Photocatalysis for Sulfur Compound Oxidation
Research by Cantau et al. (2007) explores photocatalytic processes for the oxidation of reduced sulfur compounds, which may be analogous to studying the reactivity of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate in certain environments. This study provides insight into the photocatalytic degradation pathways and the efficiency of different photocatalytic materials, potentially relevant for understanding how similar compounds might be manipulated or studied in laboratory settings (Cantau et al., 2007).
Methane Utilization by Methanotrophs
The work of Strong, Xie, and Clarke (2015) on methanotrophs' biotechnological applications demonstrates the utilization of methane for producing valuable compounds. Although not directly related, the concepts of microbial conversion processes might offer insights into biotechnological applications where N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate could be utilized or produced (Strong, Xie, & Clarke, 2015).
Enhancing Electrical Conductivity of Polymers
Shi et al. (2015) review methods to enhance the electrical conductivity of PEDOT:PSS, a conducting polymer. This research could parallel the study of modifying chemical compounds to improve their properties for specific applications, potentially offering a methodology applicable to N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate in creating advanced materials (Shi et al., 2015).
Biomimetic Methane Oxidation
Shilov and Shteinman (2012) discuss biomimetic approaches to methane oxidation, highlighting the catalytic potential and environmental implications. Similar research could explore the catalytic roles of N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate in synthetic or natural processes, suggesting pathways for its application in catalysis or environmental mitigation (Shilov & Shteinman, 2012).
未来方向
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 16-methylsulfonylsulfanylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO6S2/c1-30(26,27)29-18-14-12-10-8-6-4-2-3-5-7-9-11-13-15-21(25)28-22-19(23)16-17-20(22)24/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYKMBDQDWEUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402264 | |
| Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |
CAS RN |
887407-52-5 | |
| Record name | N-Succinimidyloxycarbonylpentadecyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

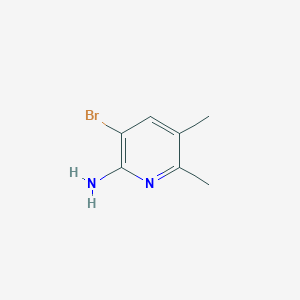
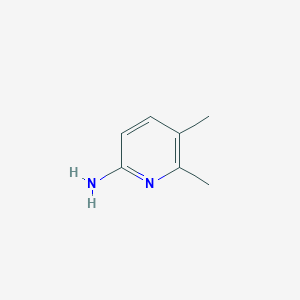
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)
![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)
